molecular formula C17H17ClN2OS B12901805 2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol CAS No. 918882-62-9

2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol

Cat. No.: B12901805
CAS No.: 918882-62-9
M. Wt: 332.8 g/mol
InChI Key: VKLLXMUIFCPPSH-UHFFFAOYSA-N
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Description

2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol is a complex organic compound featuring a chloro-substituted phenyl ring, a thioether linkage, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions

2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may introduce new functional groups such as halides or alkyl chains .

Scientific Research Applications

2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol: A closely related compound with similar structural features.

    2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol: Lacks the chloro substituent but shares the core structure.

    3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol: Another analog with slight variations in the substituents.

Uniqueness

2-((3-chloro-2-(di(1H-pyrrol-2-yl)methyl)phenyl)thio)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

918882-62-9

Molecular Formula

C17H17ClN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

2-[2-[bis(1H-pyrrol-2-yl)methyl]-3-chlorophenyl]sulfanylethanol

InChI

InChI=1S/C17H17ClN2OS/c18-12-4-1-7-15(22-11-10-21)16(12)17(13-5-2-8-19-13)14-6-3-9-20-14/h1-9,17,19-21H,10-11H2

InChI Key

VKLLXMUIFCPPSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C2=CC=CN2)C3=CC=CN3)SCCO

Origin of Product

United States

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